N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a heterocyclic sulfanyl-acetamide derivative characterized by:
- A 5-methyl-1,2-oxazole moiety linked to the propanamide backbone.
- A 1-(4-methylphenyl)-1H-tetrazole-5-yl group connected via a sulfanyl (–S–) bridge.
Molecular Formula: C₁₅H₁₆N₅O₂S
Molecular Weight: ~330.39 g/mol (calculated based on constituent atoms).
Structural elucidation of such compounds typically employs X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-9-4-6-12(7-5-9)21-15(17-19-20-21)24-11(3)14(22)16-13-8-10(2)23-18-13/h4-8,11H,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXAXYCSNMODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs (sulfanyl linkages, heterocyclic cores) and are compared below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Docking and Computational Studies
The tetrazole’s electron-rich nature may facilitate interactions with biological targets, a feature shared with the target compound .
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